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molecular formula C17H17ClO3 B8612997 ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

ethyl 5-[(3-chlorophenyl)methoxy]-2-methylbenzoate

Cat. No. B8612997
M. Wt: 304.8 g/mol
InChI Key: QBDZIZKSOXZCBR-UHFFFAOYSA-N
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Patent
US08314147B2

Procedure details

A suspension of ethyl 5-hydroxy-2-methylbenzoate (39.06 g, 217 mmol), 3-chlorobenzyl bromide (31.3 ml, 238 mmol) and potassium carbonate (44.9 g, 325 mmol) in N,N-dimethylformamide (1000 ml) was stirred at room temperature for 18 hours. The reaction was then filtered, diluted with ethyl acetate (2 L), washed with water (2 L then 3×1 L) and brine (1 L), filtered through a hydrophobic frit and concentrated to give the title compound as a dark yellow oil (68.61 g) which was used without further purification. MS (ES+) [C17H1735ClO3+H]+ 305. 1H-NMR (400 MHz, d6-DMSO) δ 1.31 (3H, t, J 7.2), 2.42 (3H, s), 4.28 (2H, q, J 7.2), 5.14 (2H, 2), 7.13-7.16 (1H, m), 7.19-7.23 (1H, m), 7.33-7.45 (4H, m), 7.54-7.55 (1H, m).
Quantity
39.06 g
Type
reactant
Reaction Step One
Quantity
31.3 mL
Type
reactant
Reaction Step One
Quantity
44.9 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=1)[C:7]([O:9][CH2:10][CH3:11])=[O:8].[Cl:14][C:15]1[CH:16]=[C:17]([CH:20]=[CH:21][CH:22]=1)[CH2:18]Br.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O>[Cl:14][C:15]1[CH:16]=[C:17]([CH2:18][O:1][C:2]2[CH:3]=[CH:4][C:5]([CH3:13])=[C:6]([CH:12]=2)[C:7]([O:9][CH2:10][CH3:11])=[O:8])[CH:20]=[CH:21][CH:22]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
39.06 g
Type
reactant
Smiles
OC=1C=CC(=C(C(=O)OCC)C1)C
Name
Quantity
31.3 mL
Type
reactant
Smiles
ClC=1C=C(CBr)C=CC1
Name
Quantity
44.9 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1000 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction was then filtered
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (2 L)
WASH
Type
WASH
Details
washed with water (2 L
FILTRATION
Type
FILTRATION
Details
3×1 L) and brine (1 L), filtered through a hydrophobic frit
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1)COC=1C=CC(=C(C(=O)OCC)C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 68.61 g
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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